molecular formula C5H6N2O3S B13965128 3-Methylpyrazine-2-sulfonic acid

3-Methylpyrazine-2-sulfonic acid

Cat. No.: B13965128
M. Wt: 174.18 g/mol
InChI Key: RKLSKVJLGDVXET-UHFFFAOYSA-N
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Description

3-Methylpyrazine-2-sulfonic acid is a heterocyclic aromatic compound containing a pyrazine ring substituted with a methyl group at the 3-position and a sulfonic acid group at the 2-position. Pyrazine derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyrazine-2-sulfonic acid typically involves the sulfonation of 3-methylpyrazine. One common method is the reaction of 3-methylpyrazine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to avoid over-sulfonation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts, such as sulfonic acid-functionalized silica or zeolites, can enhance the efficiency of the sulfonation process and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Methylpyrazine-2-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonates, dihydropyrazine derivatives, and various substituted pyrazine compounds .

Scientific Research Applications

3-Methylpyrazine-2-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylpyrazine-2-sulfonic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit key enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylpyrazine-2-sulfonic acid is unique due to the presence of both a methyl group and a sulfonic acid group on the pyrazine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H6N2O3S

Molecular Weight

174.18 g/mol

IUPAC Name

3-methylpyrazine-2-sulfonic acid

InChI

InChI=1S/C5H6N2O3S/c1-4-5(11(8,9)10)7-3-2-6-4/h2-3H,1H3,(H,8,9,10)

InChI Key

RKLSKVJLGDVXET-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1S(=O)(=O)O

Origin of Product

United States

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